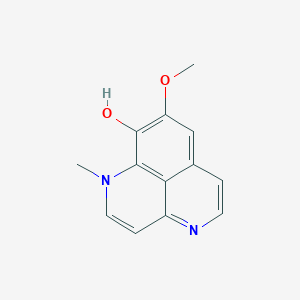

Isoaaptamine

Description

Contextual Background of Marine Natural Products in Drug Discovery

The world's oceans, covering more than 70% of the Earth's surface, represent a vast and largely untapped reservoir of biological and chemical diversity. Marine organisms, particularly invertebrates like sponges, have evolved in highly competitive and complex environments, leading to the production of a wide array of unique secondary metabolites as a means of defense, communication, and survival. mdpi.com These marine natural products (MNPs) possess intricate and novel chemical structures that are often not found in their terrestrial counterparts. mdpi.comnih.gov

This structural uniqueness has made MNPs a significant source of lead compounds in the field of drug discovery. ontosight.ai Over the past few decades, research into these compounds has yielded numerous agents with potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comjbarbiomed.comresearchgate.net It is estimated that a significant portion of novel chemical structures isolated from marine sponges exhibit potent cytotoxicity against various cancer cell lines. mdpi.com These compounds often fall into chemical classes such as alkaloids, terpenoids, peptides, and polyketides, which serve as the foundation for developing new therapeutic agents. mdpi.comnih.gov The exploration of marine alkaloids, in particular, has proven to be a fruitful endeavor, leading to the discovery of promising molecules like the aaptamines. sci-hub.se

Historical Overview of Isoaaptamine Discovery and Initial Characterization

The parent compound of the aaptamine class, aaptamine, was first isolated in 1982 by Nakamura and his team from the marine sponge Aaptos aaptos. google.com This discovery paved the way for the identification of related alkaloids. The isolation of this compound was first reported in 1988 by Fedoreev, who sourced the compound from a sponge belonging to the genus Suberites. google.com

Following its initial discovery, this compound was isolated by several other research groups from various marine sponges, including Aaptos aaptos and a Hymeniacidon species found in the waters of the Republic of Singapore. mdpi.comgoogle.comresearchgate.net In the latter case, bioassay-guided isolation procedures targeting the murine P388 lymphocytic leukemia cell line identified this compound as a trace component, but one that was more biologically active than the more abundant aaptamine and demethyloxyaaptamine also present in the sponge. google.com

The definitive structure of this compound was confirmed through X-ray crystal structure elucidation. acs.orgums.edu.my This characterization revealed that this compound is a structural isomer of aaptamine, featuring the same 1H-benzo[de] mdpi.comontosight.ai-naphthyridine core but differing in the placement of a single methyl group. acs.org While aaptamine has a methoxy group at the C-9 position, in this compound, this methyl group is shifted to the N-1 position, creating a phenolic group at C-9. google.comacs.org This seemingly minor structural alteration has profound implications for its biological activity. Due to initial findings of instability, a more stable sodium phosphate prodrug, named hystatin 1, was also synthesized from this compound to facilitate further biological studies. google.comums.edu.my

Significance of this compound within the Aaptamine Alkaloid Class

The aaptamines are a well-established class of marine alkaloids known for their distinctive 1H-benzo[de] mdpi.comontosight.ai-naphthyridine skeleton and a broad spectrum of biological activities. mdpi.comnih.gov Within this class, this compound holds particular significance due to its often-enhanced potency compared to its parent compound, aaptamine. mdpi.comgoogle.com The simple isomeric shift of a methyl group from the C-9 oxygen in aaptamine to the N-1 nitrogen in this compound leads to a notable increase in cytotoxicity against various cancer cell lines. google.comacs.org

Research has consistently shown that this compound exhibits greater or distinct activity profiles in various biological assays. For instance, studies comparing their effects on cancer cells revealed that this compound was more potent than aaptamine against glioblastoma multiforme (GBM) cell lines and human breast cancer T-47D cells. researchgate.netresearchgate.net In one study, this compound demonstrated significant cytotoxicity against the murine P388 lymphocytic leukemia cell line with an ED₅₀ of 0.28 μg/mL. google.com Furthermore, while both compounds can induce apoptosis in human leukemia THP-1 cells, this compound often does so more effectively. nih.gov This enhanced activity is frequently attributed to the presence of the phenolic group at the C-9 position, which has been identified as important for cytotoxicity. google.com

The table below summarizes some of the comparative research findings on the bioactivity of this compound versus aaptamine.

| Biological Target/Activity | This compound Finding | Aaptamine Finding | Citation(s) |

| Glioblastoma Multiforme (GBM) Cells | More potent inhibitor of cell viability across four GBM cell lines. | Less potent than this compound. | researchgate.net |

| Breast Cancer (T-47D cells) | Potent cytotoxic activity; induces apoptosis and autophagy. | Also active, but this compound was the most prominent and potent alkaloid in the studied fraction. | mdpi.comnih.govresearchgate.net |

| Human Leukemia (THP-1 cells) | Induces apoptosis in a dose-dependent manner. | Induces apoptosis but is less active than this compound. | nih.gov |

| Murine Leukemia (P388 cells) | Significant cytotoxicity (ED₅₀ = 0.28 μg/mL). | Less active than this compound. | mdpi.comgoogle.com |

| Antiparasitic (Leishmania donovani) | Potent activity (EC₅₀ = 0.7 µg/mL), more active than current drugs pentamidine and amphotericin B. | Not specified in this study, but derivatives show activity. | thieme-connect.com |

| Antibacterial (Staphylococcus aureus) | Inhibits Sortase A (SrtA) with an IC₅₀ value of 3.7 µg/mL. | Not specified in this study. | mdpi.com |

Current Research Landscape and Future Directions for this compound

The current research on this compound is vibrant and multifaceted, focusing on elucidating its mechanisms of action and exploring its therapeutic potential across a range of diseases. A primary area of investigation is its anticancer activity. Recent studies have delved deep into the molecular pathways affected by this compound. In breast cancer cells, its cytotoxic effect is linked to the induction of both apoptosis and autophagy, driven by the generation of reactive oxygen species (ROS) and subsequent oxidative stress. mdpi.comresearchgate.netdntb.gov.ua This process involves the disruption of the mitochondrial membrane potential, activation of caspases, and modulation of key signaling proteins like PARP, LC3-II, and p62. mdpi.commdpi.comresearchgate.net Similarly, in glioblastoma cells, this compound has been shown to increase ROS levels, leading to mitochondrial dysfunction, apoptosis, and autophagy. researchgate.net

Beyond cancer, the antiparasitic properties of this compound are highly promising. It has demonstrated potent activity against Leishmania donovani, the parasite responsible for leishmaniasis, with greater efficacy in vitro than some standard clinical treatments and no cytotoxicity against mammalian cells at active concentrations. thieme-connect.com Its antibacterial activity, particularly the inhibition of the Sortase A enzyme in S. aureus, highlights its potential as a lead for developing agents to combat bacterial infections. mdpi.com

Future research on this compound is poised to move in several key directions. A major focus will be on medicinal chemistry efforts to synthesize more stable and potent analogues. mdpi.com The instability of the natural product presents a hurdle, and the development of prodrugs or derivatives with improved pharmacological properties is a critical next step. google.com Structure-activity relationship (SAR) studies will continue to be important to pinpoint the exact structural features responsible for its diverse bioactivities, guiding the rational design of new compounds. mdpi.comgoogle.com Further exploration of its mechanisms of action is also crucial. Investigating its effects on specific mitochondrial functions, such as calcium homeostasis and mitophagy, could reveal more precise targets. acs.org As research progresses, advancing the most promising this compound derivatives into more complex preclinical models will be essential to validate their therapeutic potential for clinical applications in oncology and infectious diseases. nih.gov

Propriétés

Numéro CAS |

117173-75-8 |

|---|---|

Formule moléculaire |

C13H12N2O2 |

Poids moléculaire |

228.25 g/mol |

Nom IUPAC |

11-methoxy-2-methyl-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaen-12-ol |

InChI |

InChI=1S/C13H12N2O2/c1-15-6-4-9-11-8(3-5-14-9)7-10(17-2)13(16)12(11)15/h3-7,16H,1-2H3 |

Clé InChI |

MPBUGSHDXOJPKR-UHFFFAOYSA-N |

SMILES |

CN1C=CC2=NC=CC3=CC(=C(C1=C32)O)OC |

SMILES canonique |

CN1C=CC2=NC=CC3=CC(=C(C1=C32)O)OC |

Synonymes |

8-methoxy-1-methyl-1H-benzo(de)(1,6)naphthyridin-9-ol isoaaptamine |

Origine du produit |

United States |

Origin and Isolation Methodologies of Isoaaptamine

Natural Sources and Phylogenetic Distribution

Isoaaptamine has been primarily isolated from marine invertebrates, specifically sponges and has also been reported in sea slugs. ontosight.ainih.gov Its discovery in different species and geographical locations suggests a broader distribution than initially presumed. google.com

Marine sponges of the class Demospongiae are the most prolific sources of this compound. mdpi.com Several genera within this class have been identified as producers of this compound.

The genus Aaptos is a well-documented source of this compound. researchgate.netsemanticscholar.orgresearchgate.net Various species within this genus, including Aaptos aaptos and Aaptos suberitoides, have been found to contain this alkaloid. nih.govresearchgate.netnih.govnih.gov Research on Aaptos aaptos from Vietnamese waters and other locations has consistently led to the isolation of this compound among other aaptamine derivatives. semanticscholar.org Similarly, studies on the Indonesian marine sponge Aaptos suberitoides have identified this compound as a key constituent. nih.govnih.govresearchgate.net Bioassay-guided fractionation of methanolic extracts from Aaptos sp. has also successfully isolated this compound. nih.govdntb.gov.ua

The initial isolation of this compound was reported from a sponge belonging to the genus Suberites. google.comnih.gov This discovery marked the first identification of this unique marine natural product. Subsequent research has continued to identify novel alkaloids from Suberites species, highlighting the chemical diversity within this genus. mdpi.comresearchgate.net

This compound has also been isolated from sponges of the genus Hymeniacidon. nih.govnih.gov A significant finding was the isolation of this compound from a previously unknown species of Hymeniacidon in the Republic of Singapore. google.comnih.govacs.org This particular sponge yielded several aaptamine compounds, with this compound being a notable, albeit trace, component. nih.govacs.org The presence of aaptamines in Hymeniacidon sp. suggests that these isoquinoline alkaloids may have a wider distribution across different species and geographic regions. google.com

In addition to sponges, this compound has been reported in marine gastropods, commonly known as sea slugs. ontosight.ai While sponges are the primary source, the occurrence in gastropods indicates a potential dietary transfer or symbiotic relationship, though the exact mechanism is not fully understood.

Marine Porifera (Sponges)

Suberites Species

Isolation Protocols and Chromatographic Techniques

The isolation of this compound from its natural sources is a multi-step process that relies heavily on various chromatographic techniques. The general procedure begins with the extraction of the marine organism, followed by purification to isolate the target compound.

A typical isolation process starts with the maceration of the sponge material in a solvent such as methanol. nih.gov This crude extract is then partitioned between different solvents, like ethyl acetate and water, to separate compounds based on their polarity. google.comnih.gov

Further purification is achieved through a series of chromatographic steps. jsmcentral.org Column chromatography is a fundamental technique used in this process, often employing stationary phases like silica gel or Sephadex LH-20. google.comedubirdie.com The separation is guided by bioassays to track the active fractions. nih.govacs.org

Modern chromatographic methods are also employed for more efficient separation and purification. These include:

High-Performance Liquid Chromatography (HPLC): Used for obtaining highly pure compounds. mdpi.com

Thin-Layer Chromatography (TLC): Utilized for monitoring the progress of separation and for qualitative analysis. jsmcentral.orgedubirdie.com

Solid-Phase Extraction (SPE): This technique is used for sample cleanup and fractionation before further chromatographic steps. nih.gov

For instance, in one documented isolation from Hymeniacidon sp., a large quantity of the sponge was processed. google.com The methanol-dichloromethane extract was subjected to solvent partitioning. The resulting fractions were then separated using multiple steps of Sephadex LH-20 gel permeation and partition chromatography to yield this compound. google.com The entire isolation process was guided by monitoring the activity against the murine P388 lymphocytic leukemia cell line. google.comnih.govacs.org

Table 1: Natural Sources of this compound

| Phylum | Class | Genus | Species | Reference |

|---|---|---|---|---|

| Porifera | Demospongiae | Aaptos | Aaptos aaptos | nih.govsemanticscholar.orgnih.gov |

| Porifera | Demospongiae | Aaptos | Aaptos suberitoides | nih.govresearchgate.netnih.gov |

| Porifera | Demospongiae | Aaptos | Aaptos sp. | researchgate.netnih.govdntb.gov.ua |

| Porifera | Demospongiae | Suberites | Suberites sp. | google.comnih.govmdpi.com |

| Porifera | Demospongiae | Hymeniacidon | Hymeniacidon sp. | nih.govgoogle.comnih.gov |

| Mollusca | Gastropoda | Marine Gastropods (Sea Slugs) | ontosight.ai |

Crude Extraction Methodologies (e.g., Methanolic Extraction)

The initial step in isolating this compound from marine sponges involves the preparation of a crude extract. This is typically achieved by macerating the sponge material in an organic solvent to lyse the cells and dissolve the secondary metabolites. nih.govpsu.edu

Methanol is a commonly used solvent for this purpose. mdpi.comnih.gov In a typical procedure, the fresh or frozen sponge tissue is chopped or blended and then repeatedly soaked in methanol at room temperature. nih.govpsu.edu The resulting methanolic filtrates are combined and concentrated under a vacuum to yield a crude extract. psu.edu In some protocols, ethanol or acetone has also been utilized as the extraction solvent. japsonline.commdpi.com For instance, a large-scale isolation from a Hymeniacidon species involved extraction with a methanol-water and methanol-dichloromethane solvent system. google.com

| Extraction Method | Solvent(s) | Source Organism Example | Reference |

| Maceration | Methanol | Aaptos aaptos | psu.edu |

| Maceration | Methanol | Aaptos sp. | nih.gov |

| Extraction | Methanol-Water, Methanol-Dichloromethane | Hymeniacidon sp. | google.com |

| Maceration | Ethyl Acetate (from methanolic macerate) | Aaptos suberitoides | nih.gov |

Fractionation and Partitioning Procedures

Following crude extraction, the complex mixture is subjected to fractionation using liquid-liquid partitioning. This technique separates compounds based on their differential solubility in immiscible solvents.

A common approach involves partitioning the crude methanolic extract between different organic solvents of varying polarities. For example, a crude extract can be partitioned sequentially against n-hexane, chloroform, and ethyl acetate, separating the components into fractions with decreasing lipophilicity, leaving the most polar compounds in the remaining aqueous phase. mdpi.compsu.edu In one documented isolation, the crude extract was partitioned between water and dichloromethane. google.com The resulting dichloromethane layer was further partitioned between hexane and a 9:1 methanol-water mixture to yield a polar fraction containing aaptamines. google.com The initial aqueous phase from the first partition was then sequentially extracted with ethyl acetate and 1-butanol. google.com This systematic partitioning concentrates classes of compounds, simplifying the subsequent purification steps. mdpi.com

| Initial Extract | Partitioning Solvents | Resulting Fractions | Reference |

| Methanolic Extract | n-Hexane, Chloroform, Ethyl Acetate, Water | Hexane, Chloroform, Ethyl Acetate, Aqueous | mdpi.compsu.edu |

| Methanol-Water & Methanol-Dichloromethane Extract | Dichloromethane/Water, then Hexane/Methanol-Water (9:1), then Ethyl Acetate, then 1-Butanol | Polar Fraction A (from Hexane/MeOH-H2O), Alcohol Soluble Fraction B (from Butanol) | google.com |

| Methanolic Extract | Ethyl Acetate, Water | Ethyl Acetate, Aqueous | nih.gov |

Advanced Chromatographic Purification Strategies

To isolate this compound to a high degree of purity, various chromatographic techniques are employed. These methods separate molecules based on physical properties such as size, polarity, and charge.

Column chromatography is a fundamental purification technique used in the isolation of this compound. mdpi.com In this method, a solvent system is used to move the mixture through a column packed with a solid stationary phase, such as silica gel or alumina. google.compsu.edu Compounds separate based on their differential adsorption to the stationary phase.

For instance, a chloroform-soluble fraction from Aaptos aaptos was chromatographed on a silica gel column, eluting with chloroform and gradually increasing the proportion of methanol to increase the solvent polarity. psu.edu In another isolation, column chromatography on neutral alumina using a dichloromethane-methanol mixture (20:1) as the eluent was a key purification step. google.com

Gel permeation chromatography (GPC), a type of size-exclusion chromatography, is also utilized in the purification of this compound. google.com This technique separates molecules based on their size, or hydrodynamic volume. The stationary phase consists of a porous gel, and smaller molecules that can enter the pores are retained longer, while larger molecules elute more quickly.

Sephadex LH-20, a cross-linked dextran gel, is commonly used for this purpose in the purification of natural products like this compound. google.com A series of Sephadex LH-20 gel permeation and partition chromatographic steps were instrumental in the separation of fractions leading to the isolation of aaptamine and demethyloxyaaptamine, which are often found alongside this compound. google.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique. While often used for analytical quantification, preparative HPLC can be employed for the final purification of compounds. mdpi.com It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column packed with smaller particles, resulting in superior separation. In the context of this compound isolation, automated fraction collectors are often used with chromatographic systems, which points to preparative-scale separations to obtain pure compounds. google.com Liquid chromatography coupled with mass spectrometry (LC-MS) is also used to analyze and identify the presence of this compound and related alkaloids in fractions during the purification process. waocp.orgkkp.go.id

Gel Permeation Chromatography

Bioassay-Guided Isolation Approaches

The isolation of this compound is frequently guided by bioassays. nih.govacs.org This strategy involves testing the biological activity of crude extracts and subsequent fractions at each stage of the separation process. mdpi.com By focusing on the most active fractions, researchers can efficiently target and isolate the specific compound responsible for the observed biological effect, such as cytotoxicity against cancer cells. mdpi.comnih.gov

For example, the isolation of this compound from the marine sponge Hymeniacidon sp. was guided by its cytotoxic activity against the murine P388 lymphocytic leukemia cell line. google.comacs.org Similarly, the isolation of this compound from Aaptos sp. was directed by its potent cytotoxic activity against breast cancer T-47D cells. nih.gov In another study, bioassay-guided fractionation of a methanolic extract of Aaptos aaptos against CEM-SS cells led to the bioactive chloroform fraction from which aaptamine derivatives were isolated. mdpi.compsu.edu This approach ensures that the significant effort of chemical isolation is directed toward biologically relevant molecules.

| Bioassay Cell Line | Source Organism | Isolated Compound(s) | Reference |

| Murine P388 lymphocytic leukemia | Hymeniacidon sp. | This compound, Aaptamine, Demethyloxyaaptamine | google.comacs.org |

| Breast Cancer T-47D cells | Aaptos sp. | This compound, Aaptamine, Demethyloxyaaptamine | nih.gov |

| CEM-SS cells | Aaptos aaptos | Aaptamine and derivatives | mdpi.compsu.edu |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Pathways of Isoaaptamine

The total synthesis of this compound has been achieved through multi-step sequences, often drawing parallels from the synthesis of its structural isomer, aaptamine.

Prior to dedicated total syntheses of this compound, the field was informed by the extensive synthetic work on the related alkaloid, aaptamine. While several total syntheses of aaptamine had been reported, a direct total synthesis of this compound was not described until the work of Walz and Sundberg. google.com An alternative approach mentioned in the literature involves the conversion of the more readily available aaptamine into this compound. conicet.gov.ar This was achieved through a process involving N-1 methylation of a protected aaptamine derivative, followed by deprotection to yield this compound. conicet.gov.ar

A key strategy in the total synthesis of this compound involves the construction of a crucial quinoline intermediate, which then undergoes cyclization to form the characteristic benzo[de] researchgate.netresearchgate.netnaphthyridine skeleton. researchgate.netnih.gov This approach provides a versatile platform for accessing not only this compound but also various analogues for structure-activity relationship studies. nih.gov The quinolone intermediates are typically N-methylated before the final cyclization step to form the tricyclic core of this compound. researchgate.netnih.govcapes.gov.br

A pivotal element in the quinoline-based route is the use of a nitromethyl substituent as a precursor. researchgate.netnih.gov This group is instrumental in creating the key 5-(2-aminoethyl)-1H-quinolin-4-one intermediate. nih.govcapes.gov.brresearchgate.net The synthesis begins with a nitroaldol condensation between an appropriate benzaldehyde and nitromethane. conicet.gov.ar The resulting nitroalcohol can then be further transformed. This strategic use of the nitromethyl group facilitates the introduction of the two-carbon side chain required for the subsequent cyclization to form the final naphthyridine ring system.

The formation of the quinolone intermediates is effectively achieved through the thermolysis of anilinomethylene derivatives. researchgate.netnih.gov Specifically, anilinomethylene derivatives of Meldrum's acid are subjected to high temperatures, typically between 220-240 °C, to induce cyclization and furnish the desired quinolone core. researchgate.netnih.govcapes.gov.brresearchgate.net This thermal cyclization is a critical step in assembling the bicyclic quinolone system that forms the foundation of the this compound structure.

The synthesis of the quinoline core in the this compound pathway is an adaptation of the classic Conrad–Limpach synthesis. conicet.gov.arwikipedia.org The Conrad-Limpach reaction traditionally involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.orgjptcp.com In the context of this compound synthesis, this method is modified to construct the specific substituted quinolone needed. The protocol has been adapted to use a 5-nitroveratraldehyde, which undergoes a nitroaldol condensation with nitromethane, followed by a series of transformations that culminate in the cyclization to the quinoline intermediate. conicet.gov.ar

Regioselective control is a critical aspect of the total synthesis of this compound, ensuring that functional groups are introduced at the correct positions on the molecular scaffold. An example of such control is the regioselective N-methylation of the quinolone intermediate prior to the final cyclization. researchgate.netnih.govcapes.gov.br This ensures the methyl group is placed on the N-1 position, a defining feature of this compound's structure. The ability to selectively functionalize specific positions on the aryl and heterocyclic rings is essential for building the complex architecture of the natural product and for synthesizing analogues with modified properties. nih.gov The strategic placement of substituents ultimately dictates the final structure and is key to a successful total synthesis.

Regioselective Functionalization Techniques in Synthesis

Selective Oxygen Protection Strategies

In the multi-step synthetic conversion of aaptamine to this compound, the strategic protection of reactive sites is crucial for directing reactions to the desired positions. The aaptamine scaffold possesses two nitrogen atoms (N-1 and N-4) and, in its demethylated forms, two phenolic oxygens, all of which are potential sites for alkylation.

To achieve the selective N-1 methylation required for the synthesis of this compound from aaptamine, a protecting group strategy is employed. The isoquinoline nitrogen (N-4) is more nucleophilic and reactive than the quinolone nitrogen (N-1). Therefore, to prevent methylation at N-4, it is first protected. A common strategy involves reacting aaptamine with sodium hexamethyldisilazide (NaHMDS) and 4-methoxybenzyl bromide (PMB-Br). conicet.gov.ar This selectively introduces a para-methoxybenzyl (PMB) protecting group at the N-4 position. conicet.gov.ar With the more reactive N-4 site blocked, subsequent methylation reactions can be directed specifically to the N-1 position, a key step in forming the this compound structure. conicet.gov.ar

N-Methylation of Quinolone Intermediates

In the total synthesis of this compound, a key intermediate is a 5-(2-aminoethyl)-1H-quinolin-4-one derivative. capes.gov.brnih.govacs.org The N-methylation of this quinolone intermediate is a critical step that must occur prior to the final cyclization that forms the characteristic benzo[de] Current time information in Bangalore, IN.researchgate.netnaphthyridine ring system. capes.gov.brnih.govacs.org

Researchers have achieved good regioselectivity for N-alkylation over O-alkylation of the quinolone intermediate. acs.org The specific conditions for this transformation involve the use of methyl iodide (CH₃I) as the methylating agent with potassium carbonate (K₂CO₃) as the base in a dimethylformamide (DMF) solvent. acs.org This method effectively installs the methyl group onto the nitrogen atom of the quinolone ring, which will become the N-1 position of the final this compound molecule. capes.gov.bracs.org Following this N-methylation step, the protecting group on the aminoethyl side chain (such as a carboxybenzyl group, CBZ) is removed, and the molecule is cyclized to yield this compound. acs.org

| Reaction Step | Reagents and Conditions | Intermediate | Product | Reference |

| N-Methylation | Methyl iodide, K₂CO₃, DMF | 5-(2-aminoethyl)-1H-quinolin-4-one derivative | N-Methylated quinolone | acs.org |

Semisynthesis and Conversion from Related Aaptamines

Given the higher natural abundance of aaptamine compared to this compound, efficient semi-synthetic conversion methods have been developed.

Selective O-Demethylation of 1-Methylaaptamine

This compound can be synthesized from 1-methylaaptamine through a selective O-demethylation reaction. Research has established a general method for the selective removal of the methyl group from the C-9 oxygen of the 1H-benzo[de] Current time information in Bangalore, IN.researchgate.net-naphthyridine skeleton. nih.govacs.orggoogle.com This process involves treating 1-methylaaptamine with 48% hydrobromic acid (HBr) at elevated temperatures. nih.govacs.orggoogle.comresearchgate.net This specific reagent and condition preferentially cleaves the ether bond at the C-9 position, yielding this compound, while leaving the methyl group at the N-1 position and the methoxy group at the C-8 position intact. nih.govacs.orgresearchgate.net

Synthetic Transformation from Aaptamine

The conversion of aaptamine into its more cytotoxic isomer, this compound, is a key semi-synthetic pathway. nih.govgoogle.com This transformation highlights the difference in reactivity between the scaffold's two nitrogen atoms and requires a multi-step process involving protection, methylation, and selective demethylation. conicet.gov.ar

The key steps are:

Protection: Aaptamine is treated with a protecting agent, such as 4-methoxybenzyl bromide, to block the more reactive N-4 position. conicet.gov.ar

N-1 Methylation: With the N-4 position blocked, the molecule is treated with a methylating agent like methyl iodide, which directs methylation to the N-1 position, forming the N-1-methyl, N-4-PMB protected intermediate. conicet.gov.ar

Deprotection & Demethylation: The protecting group is removed, and the intermediate is then subjected to selective O-demethylation using 48% hydrobromic acid, which removes the methyl group at the C-9 position to furnish this compound. conicet.gov.arnih.govacs.org

This strategic conversion allows for the production of the less abundant but more biologically active this compound from its more readily available precursor. google.com

Rational Design and Synthesis of this compound Analogues

Systematic Modification of the Benzo[de]Current time information in Bangalore, IN.google.comnaphthyridine Scaffold

To investigate the structure-activity relationships (SAR) of the aaptamine family, numerous analogues have been synthesized by systematically modifying the benzo[de] Current time information in Bangalore, IN.researchgate.netnaphthyridine scaffold. conicet.gov.arnih.govmdpi.com The aaptamine framework has four primary sites for potential methylation: two nitrogen atoms and two oxygen atoms, allowing for up to 16 different methyl or demethyl derivatives. conicet.gov.argoogle.com

Key modifications and synthesized analogues include:

Demethylation: Selective O-demethylation of aaptamine with 48% hydrobromic acid yields 9-demethylaaptamine. nih.govnih.gov

N-Alkylation: Aaptamine has been alkylated at the N-1 position with various alkyl groups, including ethyl, butyl, and heptyl, to study the effect of chain length on biological activity. nih.gov Methylation of aaptamine can also occur at the N-4 position, yielding 4-methylaaptamine. conicet.gov.arnih.gov

Isomeric Analogues: Analogues where the oxygenation pattern is reversed from that of this compound, such as 1-methyl-8-demethylaaptamine, have been synthesized. researchgate.netnih.gov

Dioxy Analogues: The 8,9-methylenedioxy analogues of both aaptamine and 1-methylaaptamine have been prepared to explore the impact of a fused ring system in place of the two methoxy groups. researchgate.netnih.gov

These synthetic efforts have produced a diverse library of aaptamine and this compound analogues, providing valuable insights into the structural requirements for their biological activities. mdpi.com

| Analogue Name | Modification from Aaptamine/Isoaaptamine | Reference |

| 9-Demethylaaptamine | O-demethylation at C-9 of aaptamine | nih.govnih.gov |

| 4-Methylaaptamine | N-methylation at N-4 of aaptamine | conicet.gov.arnih.gov |

| 1-Methylaaptamine | N-methylation at N-1 of aaptamine | nih.gov |

| 1-N-Ethylaaptamine | N-ethylation at N-1 of aaptamine | nih.gov |

| 1-N-Butylaaptamine | N-butylation at N-1 of aaptamine | nih.gov |

| 1-Methyl-8-demethylaaptamine | N-1 methylation and C-8 O-demethylation | researchgate.netnih.gov |

| 8,9-Methylenedioxy aaptamine | Replacement of C8/C9 methoxy groups with methylenedioxy bridge | researchgate.netnih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Methods for Chemical Structure Determination

A variety of spectroscopic methods have been instrumental in deducing the complex structure of isoaaptamine.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound, providing detailed information about the hydrogen and carbon skeletons of the molecule. nih.govmdpi.com Analysis of the ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allowed for the initial proposal of its structure. google.com The shift of a methyl carbon resonance to approximately 45.9 ppm in this compound, compared to around 60.7 ppm in its isomer aaptamine, suggested a shift from an O-methyl to an N-methyl position. google.com However, due to the possibility of long-range correlations in such azaheterocycles, NMR data alone could not unambiguously confirm the structure, as isoquinoline structures also appeared consistent with the initial NMR data. google.com

Detailed 1D and 2D NMR experiments, including NOESY and ROESY, provided further insights. google.com For instance, a cross-peak in the ROESY spectrum between H-7 and the pyridine-like hydrogen H-6 was consistent with the proposed this compound structure. google.com Additionally, NOESY cross-peaks between the proposed methoxy on C-8 and both H-7 and a phenolic hydroxy group helped to rule out other possible methoxy analogues. google.com The ¹H and ¹³C NMR spectral data for this compound have been extensively reported and compared with synthetic samples to confirm its identity. google.com

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 2 | 6.9 (br d) | 133.6 (d) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule, which is characteristic of its chromophoric system. researchgate.nettechnologynetworks.comazooptics.commt.com The UV spectrum of a related aaptamine compound, measured in methanol, showed absorption maxima (λmax) at 236 nm, 258 nm, 318 nm, and 401 nm. ums.edu.my This data is crucial for confirming the presence of the specific conjugated system within the benzo[de] nih.govmdpi.comnaphthyridine core of this compound.

| Solvent | λmax (nm) | log ε |

|---|---|---|

| Methanol | 236 | 4.29 |

| 258 | 4.38 | |

| 318 | 3.64 | |

| 401 | 3.71 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

X-ray Crystallography for Definitive Structural Assignment

While spectroscopic methods provided strong evidence for the structure of this compound, X-ray crystallography offered the definitive and unambiguous three-dimensional structure. nih.govacs.orgwikipedia.org

Obtaining single crystals of sufficient quality for X-ray diffraction analysis is a critical and often challenging step. youtube.com this compound itself was initially isolated as a yellow amorphous hydrochloride salt which proved difficult to crystallize. google.com To overcome this, researchers explored the formation of salt derivatives. google.com A successful approach involved the formation of a picrate salt. google.com Single crystals of the this compound picrate were grown through the slow crystallization of a methanol-toluene solution containing picric acid and this compound. google.com The resulting red, rod-shaped crystals, although of marginal quality, were suitable for X-ray analysis. google.com Another attempt involved preparing this compound perchlorate, which yielded thin red needles that were too thin for analysis and decomposed over time. google.com

The X-ray diffraction data for the this compound picrate-toluene complex was collected at 24±1°C. google.com The crystal system was determined to be monoclinic with the space group P2₁/c. google.com A complete quadrant of reflections was measured using the ω/2Θ scan technique. google.com After data processing, which included corrections for Lorentz and polarization effects and rejection of systematic absences, 3141 unique reflections were obtained. google.com Of these, 2353 were considered observed and used for structure determination and refinement. google.com The structure was solved and refined using a full-matrix least-squares process, where all non-hydrogen atoms were refined anisotropically. google.com The final refinement converged to provide the precise atomic coordinates, bond lengths, and bond angles, thus confirming the molecular structure of this compound. acs.org

Structure-activity Relationship Sar Studies of Isoaaptamine and Its Analogues

Impact of Functional Groups on Biological Efficacy

The biological efficacy of isoaaptamine is highly sensitive to the nature and position of its functional groups. Modifications at the C-9 phenolic position, the N-1 nitrogen, and other sites on the naphthyridine ring have been shown to significantly alter the compound's activity profile.

The hydroxyl group at the C-9 position is a critical determinant of this compound's cytotoxic properties. google.comnih.gov Early SAR studies highlighted that this phenolic group is important for its activity against various cancer cell lines. google.comnih.gov Subsequent investigations involving the preparation of a series of 9-O-acylthis compound derivatives confirmed this dependency. nih.gov

Acylation of the C-9 hydroxyl group, which involves converting it into an ester, generally leads to a decrease in cytotoxic activity. google.comnih.gov However, the relationship is not always linear, and the specific nature of the acyl group can modulate the biological effect. For instance, in a study evaluating 9-O-acylthis compound analogues against the P-388 murine lymphocytic leukemia cell line, all tested compounds showed significant cytotoxicity. nih.gov Notably, derivatives with specific acyl side chains demonstrated potency comparable to the parent this compound, suggesting a complex interplay between the side chain's properties and its interaction with biological targets. nih.gov Further research has shown that coupling various acyl halides to the C-9 position can produce analogues with potent and specific activities, such as anti-HIV, anti-mycobacterial, and antimalarial effects, indicating that while the free hydroxyl is important for general cytotoxicity, its modification can unlock other therapeutic potentials. nih.govresearchgate.netnih.gov

The methylation pattern of the aaptamine scaffold is a defining factor in its biological activity, with the N-1 position being particularly significant. This compound itself is an isomer of aaptamine, differing by the position of a methyl group; in this compound, the nitrogen at position N-1 is methylated, whereas in aaptamine, the oxygen at C-9 is methylated. google.com This seemingly minor structural shift from an O-methyl group at C-9 (aaptamine) to an N-methyl group at N-1 (this compound) results in a marked increase in cytotoxicity. google.com

SAR studies have consistently shown that N-1 methylation is an essential feature for the anticancer and antibacterial activities of this compound and its analogues. mdpi.com The aaptamine skeleton has four potential sites for methylation—two nitrogen atoms (N-1 and N-4) and two phenolic groups (C-8 and C-9)—allowing for up to sixteen different methylation derivatives. google.com Research into these derivatives has revealed that methylation at other positions can have varied effects. For example, methylation at the N-4 position was found to yield inactive derivatives in some cytotoxicity assays. google.com However, the creation of quaternary ammonium salts through methylation at both N-1 and N-4 can lead to compounds with significant inhibitory activity against certain cancer cell lines. google.com

The introduction of acyl groups or other bulky substituents can profoundly influence the biological profile of this compound. As previously mentioned, acylation at the C-9 phenolic hydroxyl position generally diminishes cytotoxic activity. google.comnih.gov A study involving a library of 9-O-acylthis compound derivatives found no clear linear relationship between the carbon number of the acyl side chain and cytotoxicity, although several derivatives retained potent activity against P-388 cancer cells. nih.gov

Conversely, the insertion of bulky groups at other positions, particularly at the N-1 and N-4 nitrogens, has been shown to improve activity in some cases. mdpi.com This suggests that while the C-9 position may require a free hydroxyl or a specific type of small substituent for optimal cytotoxic effect, other regions of the molecule can accommodate larger moieties, potentially enhancing interactions with biological targets or improving pharmacokinetic properties. mdpi.comnih.gov For example, the synthesis of novel this compound analogues by coupling acyl halides to the C-9 position generated compounds with potent and highly specific activities, including anti-HIV-1, anti-leishmanial, and antimalarial effects, demonstrating that acylation can be a valuable strategy for diversifying the biological applications of the this compound scaffold beyond cytotoxicity. researchgate.netnih.gov

Significance of N-1 Methylation and Other Methylation Patterns

Identification of Pharmacophoric Elements for Specific Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a particular biological effect. For this compound and its analogues, key pharmacophoric elements include the rigid, planar ring system and the distribution of electrons across this core structure.

The core structure of this compound is a 1H-benzo[de] google.comresearchgate.net-naphthyridine, which contains an embedded quinoline substructure. google.com The quinoline ring system is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects. researchgate.netnih.gov

In the context of aaptamine-related compounds, this heterocyclic system is considered crucial for their biological potential. mdpi.com SAR studies have indicated that the quinoline ring is essential for the anti-mycobacterial activity of certain aaptamine analogues. mdpi.com The rigid and planar nature of this ring system facilitates interactions with biological macromolecules, such as intercalating with DNA or binding to the active sites of enzymes. researchgate.net The aromaticity and specific arrangement of nitrogen atoms within the benzo[de] google.comresearchgate.net-naphthyridine skeleton are fundamental to its function as a privileged scaffold in drug discovery. researchgate.net

The distribution of π-electrons across the aromatic core of this compound is a critical factor influencing its biological activity. The delocalized electrons of the aromatic system are fundamental to forming non-covalent interactions, such as π-π stacking with biological targets like DNA or aromatic amino acid residues in proteins. researchgate.net

Studies on aaptamine analogues have explicitly shown that the π-electron density over the aromatic ring is essential for anti-mycobacterial potential. mdpi.com Theoretical studies using density functional theory (DFT) help in analyzing the reactive sites of a molecule by identifying regions of higher or lower electron density. araproceedings.com For quinoline-based compounds, the level of aromaticity has been proposed as a descriptor that can differentiate between active and inactive compounds, particularly in the context of antimalarial activity where π-π complex formation is a key mechanism. researchgate.net Modifications to the this compound structure that alter the electron density, such as the addition of electron-donating or electron-withdrawing groups, can therefore significantly modulate its biological efficacy by affecting its ability to interact with target molecules.

Interactive Data Table: Biological Activity of this compound Analogues

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cell lines, as reported in the literature.

| Compound | Modification | Cell Line | Activity (IC₅₀ / EC₅₀) | Source |

| This compound (2) | Parent Compound | P388 | 0.28 µg/mL | google.com |

| This compound (2) | Parent Compound | T-47D | ~10 µM | researchgate.netnih.gov |

| Compound 4 | C9-Acyl Halide | HIV-1 | 0.47 µg/mL | nih.govresearchgate.netnih.gov |

| Compound 14 | C9-Acyl Halide | K-562 | 0.05 µM | nih.govresearchgate.netnih.gov |

| Compound 19 | C9-Acyl Halide | M. intracellulare | 0.15 µg/mL | nih.govresearchgate.netnih.gov |

| Compound 16 | C9-Acyl Halide | Antimalarial | 230 ng/mL | nih.govresearchgate.netnih.gov |

| Compound 17 | C9-Acyl Halide | Antimalarial | 240 ng/mL | nih.govresearchgate.netnih.gov |

Correlation between Side Chain Carbon Number and Cytotoxicity

The relationship between the length of the side chain attached to the this compound core and the resulting cytotoxicity has been a subject of scientific investigation. Studies involving the synthesis and evaluation of this compound analogues, particularly those modified at the C-9 position, have sought to elucidate this correlation. By systematically altering the number of carbon atoms in the acyl side chain, researchers have assessed the impact on the compound's ability to inhibit the growth of various cancer cell lines.

Research Findings

Research into a series of 9-O-acylthis compound derivatives has demonstrated that there is no straightforward linear relationship between the number of carbons in the side chain and the compound's cytotoxic activity. nih.gov A study by Shen et al. involved the preparation of several 9-O-acylthis compound analogues and evaluated their antitumor activity against murine P-388 and various human tumor cells, including KB16, A549, and HT-29 cell lines. nih.gov

The initial acylation of the C-9 hydroxyl group of this compound was generally found to cause a decrease in cytotoxic activity, underscoring the importance of this functional group for the compound's potency. nih.gov However, the specific nature of the acyl group introduces a secondary level of activity modulation. The data from these studies highlight a complex structure-activity relationship where the side chain carbon number is a critical, but not sole, determinant of cytotoxicity.

Cytotoxicity Data for 9-O-Acylthis compound Analogues

The following table summarizes the cytotoxic activity (IC₅₀ values) of this compound and several of its 9-O-acyl derivatives against the P-388 murine lymphocytic leukemia cell line, as reported in the literature.

| Compound Name | Side Chain | Carbon No. in Side Chain | Cytotoxicity against P-388 (IC₅₀, µg/mL) |

| This compound | -OH | 0 | 0.8 |

| 9-O-Acetylthis compound | Acetyl | 2 | 2.1 |

| 9-O-Propionylthis compound | Propionyl | 3 | 1.9 |

| 9-O-Butyrylthis compound | Butyryl | 4 | 1.4 |

| 9-O-Valerylthis compound | Valeryl | 5 | 0.9 |

| 9-O-Hexanoylthis compound | Hexanoyl | 6 | 0.9 |

| 9-O-Heptanoylthis compound | Heptanoyl | 7 | 1.0 |

| 9-O-Octanoylthis compound | Octanoyl | 8 | 1.1 |

| 9-O-Nonanoylthis compound | Nonanoyl | 9 | 1.3 |

| 9-O-Decanoylthis compound | Decanoyl | 10 | 1.4 |

| 9-O-Undecanoylthis compound | Undecanoyl | 11 | 1.8 |

| 9-O-Lauroylthis compound | Lauroyl | 12 | 2.5 |

Data sourced from Shen et al., 1999. nih.gov

As the table illustrates, cytotoxicity is highest (indicated by the lowest IC₅₀ values) for analogues with side chains containing 5 to 7 carbon atoms. nih.gov The activity diminishes as the chain becomes either shorter or longer, confirming the lack of a simple linear relationship and pointing towards an optimal chain length for this specific biological activity. nih.gov

Q & A

Q. What are the established methodologies for isolating isoaaptamine from marine sponges, and how do extraction protocols impact yield and purity?

this compound is typically isolated from sponges of the genus Aaptos or Acanthostrongylophora via organic solvent extraction (e.g., methanol or ethanol), followed by chromatographic purification using silica gel or HPLC. Key steps include:

- Sample preparation : Sponge specimens are freeze-dried and homogenized before solvent extraction .

- Purification : Fractionation guided by bioactivity assays (e.g., cytotoxicity or antidepressant screening) ensures target specificity. Structural confirmation relies on NMR and MS analysis .

- Yield optimization : Variations in solvent polarity, sponge collection depth (e.g., −20 m reef slopes), and seasonal factors influence yield .

Q. How is this compound structurally characterized, and what analytical techniques are critical for differentiating it from analogs like aaptamine?

this compound is distinguished from aaptamine by its 1H-isoquinoline scaffold versus aaptamine’s β-carboline structure. Key techniques:

- NMR spectroscopy : Chemical shifts at δ 2.93 (s, 7H) and δ 3.11 (m, 2H) in 1H NMR, combined with 13C NMR data, resolve structural ambiguities .

- Mass spectrometry : HRMS analysis confirms molecular formulas (e.g., C12H14N2Br2 for derivatives) and fragmentation patterns .

- X-ray crystallography : Used for resolving stereochemical uncertainties in synthetic derivatives .

Q. What preliminary bioactivity data exist for this compound, and how are cytotoxicity assays designed to evaluate its therapeutic potential?

this compound exhibits moderate cytotoxicity in cancer cell lines, with IC50 values ranging from 19.34 μM (MDA-MB-231) to 49.56 μM (MCF-7) . Standard protocols include:

- Cell line selection : Use of hormone-sensitive (T-47D) and triple-negative (MDA-MB-231) breast cancer models to assess specificity .

- Dose-response curves : Compounds are tested at logarithmic concentrations (0.1–100 μM) over 48–72 hours, with staurosporine as a positive control (IC50 = 0.45 nM) .

- Data normalization : Results are compared to vehicle-treated controls and validated via triplicate experiments .

Advanced Research Questions

Q. How do structural modifications of this compound (e.g., dimerization, alkylation) influence its bioactivity and selectivity in in vitro models?

Structural optimization studies reveal:

- Dimerization : this compound dimer (Compound 2) shows enhanced potency in NCI-60 panels but low selectivity, likely due to increased DNA intercalation .

- N-alkylation : Derivatives like Compound 17 exhibit improved log P values (ClogP = 3.86), enhancing blood-brain barrier permeability for CNS targets .

- Demethylation : 8,9-Demethylaaptamine loses antidepressant efficacy in the Forced Swim Test (FST), highlighting the importance of methoxy groups in target engagement .

Q. What mechanisms underlie this compound’s induction of apoptosis and autophagy in cancer cells, and how can oxidative stress pathways be experimentally validated?

Proposed mechanisms include:

- ROS generation : this compound triggers mitochondrial ROS, detected via DCFH-DA fluorescence assays, leading to caspase-3/7 activation .

- Autophagy markers : LC3-II accumulation and p62 degradation are measured via western blotting, with chloroquine as an autophagy inhibitor control .

- Pathway inhibition : Use of ROS scavengers (e.g., NAC) or autophagy inhibitors to confirm mechanistic contributions .

Q. How can contradictory data on this compound’s efficacy (e.g., variable IC50 values across cell lines) be resolved through experimental redesign?

Strategies include:

- Standardized protocols : Harmonize cell culture conditions (e.g., serum concentration, passage number) and compound solubility (e.g., 10% EtOH final concentration) .

- Secondary assays : Validate cytotoxicity findings via clonogenic assays or in vivo xenograft models .

- Meta-analysis : Compare data across studies (e.g., cisplatin-resistant germ cell cancer models vs. breast cancer) to identify context-dependent effects .

Q. What computational approaches are used to predict this compound’s molecular targets, and how can docking studies inform rational drug design?

Common methods:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like 5-HT receptors or DNA topoisomerases .

- Pharmacophore modeling : Identifies critical functional groups (e.g., methoxy or bromine substituents) for target interaction .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on ClogP and polar surface area .

Guidance for Experimental Design

- Reproducibility : Pre-register protocols on platforms like Open Science Framework and include negative controls (e.g., vehicle-only treatments) .

- Ethical compliance : Obtain approvals for marine specimen collection and adhere to Nagoya Protocol guidelines .

- Data sharing : Deposit raw NMR/MS data in repositories like MetaboLights or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.